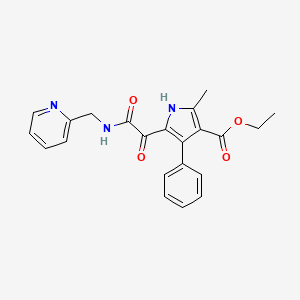

ethyl 2-methyl-5-(2-oxo-2-((pyridin-2-ylmethyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-methyl-5-(2-oxo-2-((pyridin-2-ylmethyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-(2-oxo-2-((pyridin-2-ylmethyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

Substitution Reactions:

Acylation: The acylation of the pyrrole ring with 2-oxo-2-((pyridin-2-ylmethyl)amino)acetyl chloride under Friedel-Crafts acylation conditions.

Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring and the phenyl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring and the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups replacing the original ones.

Scientific Research Applications

Ethyl 2-methyl-5-(2-oxo-2-((pyridin-2-ylmethyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-(2-oxo-2-((pyridin-2-ylmethyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-methyl-5-(2-oxo-2-((pyridin-2-ylmethyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate: shares similarities with other pyrrole derivatives such as:

Uniqueness

- The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Ethyl 2-methyl-5-(2-oxo-2-((pyridin-2-ylmethyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrrole ring fused with a phenyl group and a pyridine moiety, contributing to its diverse biological activities. Its molecular formula is C19H22N4O3, and it possesses a molecular weight of 354.41 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds can exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways such as PI3K/Akt/mTOR .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 10 | Apoptosis induction |

| A549 (Lung) | 12 | PI3K/Akt pathway inhibition |

| HCT116 (Colon) | 8 | Cell cycle arrest |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 3.12 | Isoniazid (0.25) |

| Escherichia coli | 12.5 | Ciprofloxacin (2) |

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by inhibiting the activity of receptor-interacting protein kinase 2 (RIPK2), which is involved in pro-inflammatory signaling pathways. This inhibition could potentially be beneficial in treating inflammatory bowel diseases .

Case Studies

- In Vivo Studies : In a study involving murine models, administration of the compound resulted in significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.

- Analgesic Properties : Some derivatives have shown analgesic effects in pain models, indicating that they may serve dual purposes in managing pain and inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Inhibition of Kinases : Targeting kinases involved in cell signaling pathways critical for cancer progression and inflammation.

Properties

IUPAC Name |

ethyl 2-methyl-5-[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]-4-phenyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-3-29-22(28)17-14(2)25-19(18(17)15-9-5-4-6-10-15)20(26)21(27)24-13-16-11-7-8-12-23-16/h4-12,25H,3,13H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUDWXBAFFYTOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.